molecular formula C52H72N12O11 B610396 L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl- CAS No. 185052-15-7

L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-

Cat. No. B610396
M. Wt: 1041.22
InChI Key: LSLTWPDKBWZFBR-WFELYJBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-724 is a bioactive chemical.

Scientific Research Applications

Peptidases Research

  • Histochemical Investigations with 2-Naphthylamides : Peptidases, including those with structures similar to L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl, have been studied for their roles in the microvilli and stereocilia of various organs, indicating their potential in biomedical research and applications (Gossrau, 1977).

RNA Research

  • Isoaccepting Transfer RNA's in L-M Cells and Tumors : Studies on isoaccepting species of various aminoacyl-tRNAs, including those similar to the peptide , help in understanding the changes in RNA patterns in different cellular conditions, such as in tumors compared to normal cells (Yang et al., 1969).

Peptide Synthesis Research

  • Synthesis of Complex Peptides : The synthesis of complex peptides, including those with structures similar to the peptide , is a significant area of research, contributing to the development of new therapeutic agents and the understanding of protein interactions (Boissonnas et al., 1958).

Pain and Inflammation Research

  • Role in Chronic Arthritis : Studies on receptors and pathways associated with chronic arthritis have explored peptides structurally similar to L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl, enhancing our understanding of pain and inflammation mechanisms (Szabó et al., 2005).

Crystallography and Thermodynamics

  • Correlation Between Phase Transition Thermodynamics and Crystal Features : The study of small peptides and their thermodynamic properties is vital in understanding the behavior and transitions of these substances in various states, contributing to the development of new materials and drugs (Barone & Puliti, 1999).

Aminopeptidase Activities

  • Aminopeptidase Activities in Human Skeletal Muscle : Research into aminopeptidase activities, particularly those involving peptides structurally similar to the peptide , is crucial for understanding muscle function and potential treatments for muscle-related disorders (Lauffart & Mantle, 1988).

properties

CAS RN

185052-15-7

Product Name

L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-

Molecular Formula

C52H72N12O11

Molecular Weight

1041.22

IUPAC Name

((R)-2-((S)-3-hydroxy-2-((S)-2-(2-((S)-1-(methylglycyl-L-arginyl-L-prolyl)pyrrolidine-2-carboxamido)acetamido)-3-phenylpropanamido)propanamido)-3-(naphthalen-2-yl)propanoyl)-L-isoleucine

InChI

InChI=1S/C52H72N12O11/c1-4-31(2)44(51(74)75)62-46(69)38(27-33-20-21-34-15-8-9-16-35(34)25-33)60-47(70)39(30-65)61-45(68)37(26-32-13-6-5-7-14-32)59-43(67)29-57-48(71)40-18-11-23-63(40)50(73)41-19-12-24-64(41)49(72)36(58-42(66)28-55-3)17-10-22-56-52(53)54/h5-9,13-16,20-21,25,31,36-41,44,55,65H,4,10-12,17-19,22-24,26-30H2,1-3H3,(H,57,71)(H,58,66)(H,59,67)(H,60,70)(H,61,68)(H,62,69)(H,74,75)(H4,53,54,56)/t31-,36-,37-,38+,39-,40-,41-,44-/m0/s1

InChI Key

LSLTWPDKBWZFBR-WFELYJBBSA-N

SMILES

CC[C@H](C)[C@@H](C(O)=O)NC([C@@H](CC1=CC=C2C=CC=CC2=C1)NC([C@H](CO)NC([C@H](CC3=CC=CC=C3)NC(CNC([C@H]4N(C([C@H]5N(C([C@H](CCCNC(N)=N)NC(CNC)=O)=O)CCC5)=O)CCC4)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

R-724;  R 724;  R724; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-
Reactant of Route 2
L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-
Reactant of Route 3
Reactant of Route 3
L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-
Reactant of Route 4
Reactant of Route 4
L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-
Reactant of Route 5
Reactant of Route 5
L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-
Reactant of Route 6
Reactant of Route 6
L-Isoleucine, N-methylglycyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-

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